molecular formula C11H19NSi B1362614 N-(Trimethylsilylmethyl)benzylamine CAS No. 53215-95-5

N-(Trimethylsilylmethyl)benzylamine

Cat. No. B1362614
CAS RN: 53215-95-5
M. Wt: 193.36 g/mol
InChI Key: WECLUYCAWLJMKM-UHFFFAOYSA-N
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Description

“N-(Trimethylsilylmethyl)benzylamine” is a chemical compound with the linear formula C6H5CH2NHCH2Si(CH3)3 . It is an intermediate to cyanoaminosilanes, which are subsequently used as azomethine ylide equivalents .


Synthesis Analysis

While specific synthesis methods for “N-(Trimethylsilylmethyl)benzylamine” were not found in the search results, it’s known that it may be used in chemical synthesis . More detailed information about its synthesis might be found in specialized chemistry literature or databases.


Molecular Structure Analysis

The molecular formula of “N-(Trimethylsilylmethyl)benzylamine” is C11H19NSi . The InChI string is InChI=1S/C11H19NSi/c1-13(2,3)10-12-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 . The Canonical SMILES string is CSi(C)CNCC1=CC=CC=C1 .


Chemical Reactions Analysis

“N-(Trimethylsilylmethyl)benzylamine” is used as an intermediate to cyanoaminosilanes, which are subsequently used as azomethine ylide equivalents . These azomethine ylides can undergo [3+2] cycloaddition to α,ß-unsaturated esters, affording N-benzyl substituted pyrrolidines in good yields .


Physical And Chemical Properties Analysis

“N-(Trimethylsilylmethyl)benzylamine” is a liquid with a refractive index of n20/D 1.496 (lit.) . It has a boiling point of 89-90 °C/5 mmHg (lit.) and a density of 0.88 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalysis and Synthesis

N-(Trimethylsilylmethyl)benzylamine and related benzylamines are crucial in various catalytic and synthetic processes. Research demonstrates their role in the direct coupling of benzyl alcohols with simpler amines, leveraging iron-catalyzed methodologies. This process is significant for producing secondary and tertiary benzylamines, which are key in pharmaceutical compound synthesis (Yan, Feringa, & Barta, 2016). Additionally, benzylamine-modified formamidinium lead iodide perovskite films have shown improved moisture-resistance and electronic properties, enhancing the efficiency of solar cells (Wang et al., 2016).

Photochemical Applications

In photochemistry, N-(Trimethylsilylmethyl)benzylamine exhibits potential in single electron transfer-promoted reactions. Studies reveal its capability in forming aminomethyl-1,2-dihydrofullerenes through photoreactions with C60, indicating a mild and efficient approach for expanding the library of substituted fullerenes (Lim et al., 2016).

Pharmaceutical Intermediates

The compound is integral in synthesizing pharmaceutical intermediates. For instance, it plays a role in the synthesis of (Z)-N-aryl-3-benzylthiazolidin-5-imines, which are valuable in pharmaceutical chemistry (Buev et al., 2020). Moreover, it is used in the production of (S)-1-benzyl-3-diazo-2-oxopropylcarbamic acid tert-butyl ester, a key intermediate in HIV protease inhibitors (Pollet et al., 2009).

Agricultural Applications

N-(Trimethylsilylmethyl)benzylamine derivatives, such as N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, have been evaluated as herbicides, showing effectiveness in controlling weeds in oilseed rape (Wu, Cheng, & Lu, 2006).

Safety And Hazards

“N-(Trimethylsilylmethyl)benzylamine” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin, eyes, and clothing . It should be handled with suitable protective equipment and used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-phenyl-N-(trimethylsilylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NSi/c1-13(2,3)10-12-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECLUYCAWLJMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326567
Record name N-(Trimethylsilylmethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Trimethylsilylmethyl)benzylamine

CAS RN

53215-95-5
Record name N-(Trimethylsilylmethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(Trimethylsilyl)methyl]benzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 264 mL (2.42 mol) of benzylamine and 97.7 g. (0.796 mol) of chloromethyltrimethylsilane was heated to 200° C. for 2.5 h then cooled to 10° C. A 0.1M sodium hydroxide solution (400 mL) was added and the product was extracted with 3×200 mL of diethyl ether. The combined organic phase was washed with 100 mL of water, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The product was distilled at 115°-125° C. and 5 mm of Hg to give 125.4 g (81% yield) of N-trimethylsilylmethyl benzylamine as a clear liquid; 1H NMR (CDCl3) δ: 0.0 (s, 9H), 1.1 (br s, 1H), 2.01 (s, 2H), 3.76 (s, 2H), 7.1-7.3 (m, 5H).
Quantity
264 mL
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0.796 mol
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400 mL
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Synthesis routes and methods II

Procedure details

A mixture of chloromethyltrimethylsilane (325g, 370 ml, 2.65 mole) and benzylamine (835 g, 850 ml, 7.78 mole) was heated at 120° C. (oil bath temperature) for 2 h. A white solid began appearing after only 10 minutes and a viscous mixture eventually resulted. The reaction mixture was allowed to cool, then basified with potassium carbonate solution and extracted twice with ether. The combined extracts were dried (Na2SO4) and concentrated in vacuo to leave a yellow oil, which was purified by distillation. The excess benzylamine was removed in the first fractions (b.p. 47°-62° C. at 2 mmHg). The title compound (D10) was obtained as a colourless oil (380 g, 74%) b.p. 75°-80° C. at 2 mmHg.
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370 mL
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850 mL
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Synthesis routes and methods III

Procedure details

Into a round bottom 3-neck flask equipped with a nitrogen flow, a magnetic stirrer, and a friedrichs condenser was added (chloromethyl)trimethylsilane (0.100 mol). To the flask was added benzylamine (0.300 mol), with stirring, and the resulting solution heated at 200° C. for 2.5 hours. Sodium hydroxide aqueous solution (0.1N) was added in order to hydrolyze the white organic salt that had formed. The mixture was extracted with ether and the ether layer was dried over magnesium sulfate and concentrated under reduced pressure through a Vigreux column to give the product at b.p. 68-72° C./0.7-0.8 mm.
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0.1 mol
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0.3 mol
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
VS Moshkin, VY Sosnovskikh - Tetrahedron Letters, 2013 - Elsevier
Benzaldehydes react smoothly with nonstabilized azomethine ylides, generated in situ from sarcosine/formaldehyde or N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, to give 5…
Number of citations: 22 www.sciencedirect.com
EM Buev, MA Stepanov, VS Moshkin… - Organic …, 2019 - ACS Publications
A methodology for the synthesis of 7,12-dihydro-5H-6,12-methanodibenzo[c,f]azocines from aromatic aldehydes and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine using …
Number of citations: 13 pubs.acs.org
VS Moshkin, EM Buev, VY Sosnovskikh - Tetrahedron letters, 2015 - Elsevier
Aromatic ketones were found to react smoothly with nonstabilized azomethine ylides, generated in situ from sarcosine/formaldehyde or N-(methoxymethyl)-N-(trimethylsilylmethyl)…
Number of citations: 18 www.sciencedirect.com
H Santos, A Distiller, AM D'Souza, Q Arnoux… - Organic Chemistry …, 2015 - pubs.rsc.org
A series of phthalic anhydrides underwent a 1,3-dipolar cycloaddition reaction with N-benzylazomethine ylide, formed in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)…
Number of citations: 16 pubs.rsc.org
JH Ryan, N Spiccia, LSM Wong… - Australian Journal of …, 2007 - CSIRO Publishing
The 1,3-dipolar cycloaddition reaction of a non-stabilized azomethine ylide 4a, formed in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine 5 and a catalytic amount of …
Number of citations: 34 www.publish.csiro.au
AM D'Souza, DJ Rivinoja, RJ Mulder… - Australian Journal of …, 2018 - CSIRO Publishing
A study of the reactivity of a non-stabilised azomethine ylide, derived from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, with nitro-substituted isatoic anhydrides was …
Number of citations: 5 www.publish.csiro.au
KK Zong - Bulletin of the Korean Chemical Society, 2005 - koreascience.kr
1, 3-Dipolar cycloadditions1 have been known as one of the highly useful synthetic methodologies which provide a variety of biologically important heterocycles. Among those, the …
Number of citations: 9 koreascience.kr
PL Kotian, TH Lin, Y El-Kattan… - Organic process research …, 2005 - ACS Publications
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol (1), which is a useful intermediate for the synthesis of various bioactive molecules, has been synthesized in 51% overall yield by 1,3-dipolar …
Number of citations: 40 pubs.acs.org
EM Buev, AP Osintseva, VS Moshkin… - Chemistry of …, 2020 - Springer
The reaction of aryl isothiocyanates with nonstabilized azomethine ylides generated in situ by various methods was studied. It was established that the use of N-(methoxymethyl)-N-(…
Number of citations: 2 link.springer.com
V Nair, S Mathai, A Augustine, S Viji… - …, 2004 - thieme-connect.com
A facile and convenient synthesis of spiro-oxindoles, structural units of many bioactive natural products, via 1, 3-dipolar cycloaddition reaction of azomethine ylide with isatins is …
Number of citations: 15 www.thieme-connect.com

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